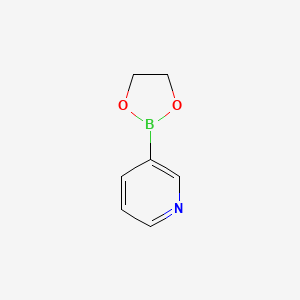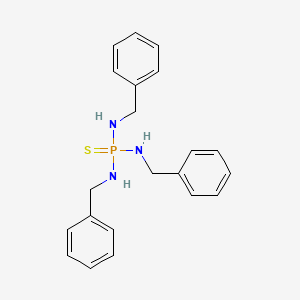
N,N',N''-tribenzylphosphorothioic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-tribenzylphosphorothioic triamide is a phosphorothioic triamide compound characterized by the presence of three benzyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-tribenzylphosphorothioic triamide typically involves the reaction of phosphorus pentasulfide with benzylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of N,N’,N’'-tribenzylphosphorothioic triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-tribenzylphosphorothioic triamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioic triamides .
Aplicaciones Científicas De Investigación
N,N’,N’'-tribenzylphosphorothioic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-tribenzylphosphorothioic triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its phosphorothioic group is also known to interact with thiol groups in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N’,N’'-tribenzylphosphorothioic triamide include:
- N,N’,N’'-tribenzylphosphoramide
- N,N’,N’'-tribenzylphosphoric triamide
- N,N’,N’'-tribenzylphosphorodithioic triamide .
Uniqueness
N,N’,N’'-tribenzylphosphorothioic triamide is unique due to its specific structural arrangement and the presence of the phosphorothioic group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
53820-05-6 |
|---|---|
Fórmula molecular |
C21H24N3PS |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-bis(benzylamino)phosphinothioyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H24N3PS/c26-25(22-16-19-10-4-1-5-11-19,23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,22,23,24,26) |
Clave InChI |
RGSXGZRLDHJVFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNP(=S)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





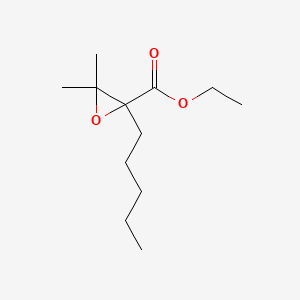
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
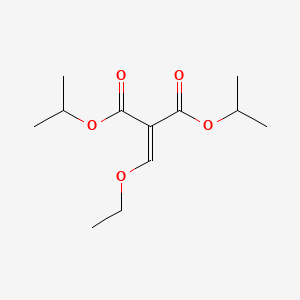
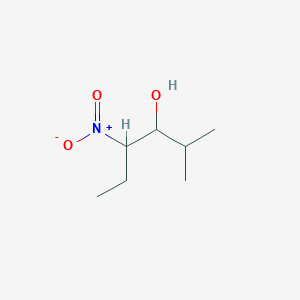

![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)

